Azido-PEG4-nitrile: A Comprehensive Technical Guide for Researchers
Azido-PEG4-nitrile: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-nitrile is a heterobifunctional chemical linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal azide group, a nitrile functionality, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of features makes it a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling advanced applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing Azido-PEG4-nitrile in research and development.
Core Properties of Azido-PEG4-nitrile
Azido-PEG4-nitrile is a well-characterized compound with specific physical and chemical properties that are critical for its application in sensitive biological systems. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₀N₄O₄ | [1][2] |
| Molecular Weight | 272.3 g/mol | [1] |
| CAS Number | 2194563-82-9 | |
| Purity | Typically ≥95% - 98% | |
| Appearance | Solid or viscous liquid | |
| Color | Colorless to light orange to yellow | |
| Solubility | Soluble in aqueous media, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Chemical Reactivity and Applications
The utility of Azido-PEG4-nitrile stems from its two distinct reactive functional groups: the azide and the nitrile.
Azide Group: The terminal azide (N₃) group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click chemistry reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes, such as DBCO or BCN, to react with the azide. This method is particularly useful in living systems where the cytotoxicity of copper is a concern.
Nitrile Group: The nitrile (-C≡N) group offers additional chemical handles for conjugation or modification. It can undergo various chemical transformations, including:
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Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing a reactive site for conjugation with amines.
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Reduction: The nitrile can be reduced to a primary amine, which can then be used for further functionalization.
PEG4 Spacer: The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of. This property is particularly advantageous in biological applications, as it can reduce non-specific binding and improve the pharmacokinetic properties of bioconjugates.
Key Applications in Drug Development
The unique properties of Azido-PEG4-nitrile make it a valuable tool in several areas of drug development:
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PROTACs: As a PEG-based linker, it is used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG linker provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
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Antibody-Drug Conjugates (ADCs): The click chemistry handle allows for the precise and stable conjugation of cytotoxic drugs to antibodies, a critical aspect of ADC development.
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Bioconjugation: It is widely used for the PEGylation of proteins, peptides, and oligonucleotides, which can improve their stability, solubility, and in vivo half-life.
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general protocol for a common use of Azido-PEG4-nitrile: copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the general steps for conjugating an alkyne-modified biomolecule with Azido-PEG4-nitrile.
Materials:
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Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
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Azido-PEG4-nitrile
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Copper(II) sulfate (CuSO₄)
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A reducing agent (e.g., sodium ascorbate)
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A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Anhydrous DMSO or DMF
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Azido-PEG4-nitrile in anhydrous DMSO or DMF.
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Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
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Prepare a 20 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.
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Reaction Setup:
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In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
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Add the Azido-PEG4-nitrile stock solution to the reaction mixture. A 2- to 10-fold molar excess of the azide over the alkyne is typically used.
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Prepare the copper catalyst by premixing the CuSO₄ stock solution with the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is common. Let this mixture stand for a few minutes.
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Add the copper/ligand catalyst to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
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Purification:
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Once the reaction is complete, purify the conjugate to remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
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Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows involving Azido-PEG4-nitrile.
Caption: Workflow for the synthesis of a PROTAC using Azido-PEG4-nitrile.
Caption: General workflow for bioconjugation via click chemistry.
Conclusion
Azido-PEG4-nitrile is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, dual reactivity, and solubility-enhancing properties make it an ideal linker for a wide range of applications, from fundamental bioconjugation studies to the development of next-generation therapeutics like PROTACs and ADCs. Understanding its core properties and having access to reliable experimental protocols are essential for leveraging the full potential of this powerful molecule.
